molecular formula C13H19N7O B3910891 N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea

N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea

Cat. No. B3910891
M. Wt: 289.34 g/mol
InChI Key: BHVCBTXITAYVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea has been found to have a wide range of biochemical and physiological effects, including:
1. Anti-cancer properties: This compound has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
2. Antimicrobial properties: N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea has been found to have activity against various bacteria and fungi.
3. Neuroprotective properties: This compound has been found to protect neurons from damage and has potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea in lab experiments include its wide range of biochemical and physiological effects, as well as its potential applications in various fields of research. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research involving N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea, including:
1. Further research into its anti-cancer properties and potential applications in cancer treatment.
2. Investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Development of new antimicrobial agents based on the structure of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea.
4. Exploration of its potential use in the treatment of other diseases and conditions.
In conclusion, N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea is a valuable compound for scientific research with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and potential uses in various fields of research.

Scientific Research Applications

N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea has been used in various scientific research applications, including:
1. Cancer Research: This compound has been found to have anti-cancer properties and has been used in the development of potential cancer treatments.
2. Neurological Research: N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Infectious Disease Research: This compound has been found to have antimicrobial properties and has been used in the development of potential treatments for infectious diseases.

properties

IUPAC Name

1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-(1-pyrazin-2-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O/c1-4-11-17-12(19-20(11)3)18-13(21)16-9(2)7-10-8-14-5-6-15-10/h5-6,8-9H,4,7H2,1-3H3,(H2,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVCBTXITAYVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C)NC(=O)NC(C)CC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea
Reactant of Route 3
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea
Reactant of Route 5
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea
Reactant of Route 6
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(1-methyl-2-pyrazin-2-ylethyl)urea

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